2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

Description

BenchChem offers high-quality 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

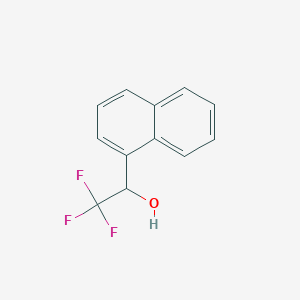

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZWCVDALBRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450501 | |

| Record name | 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17556-44-4 | |

| Record name | 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the physical properties of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and comparative analysis with structurally analogous compounds to provide well-founded predictions and insights. This approach is designed to empower researchers with the necessary information to inform experimental design, method development, and application strategies.

Molecular Structure and Chemical Identity: A Foundation for Understanding

2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is a chiral aromatic alcohol. Its structure is characterized by a naphthalene ring system linked to a trifluoroethanol moiety. This unique combination of a bulky, aromatic group and a highly electronegative trifluoromethyl group imparts distinct physical and chemical properties.

Key Structural Features:

-

Naphthalene Moiety: A bicyclic aromatic system that is planar and susceptible to π–π stacking interactions.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing group that influences the acidity of the adjacent hydroxyl group and the overall electronic properties of the molecule.

-

Hydroxyl Group (-OH): A site for hydrogen bonding, which plays a crucial role in determining the melting point, boiling point, and solubility.

-

Chiral Center: The carbon atom bearing the hydroxyl group is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers).

Below is a summary of its key identifiers:

| Property | Value | Source |

| CAS Number | 17556-44-4 | [1] |

| Molecular Formula | C₁₂H₉F₃O | BLDpharm |

| Molecular Weight | 226.19 g/mol | BLDpharm |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O [label="O", fontcolor="#EA4335"]; H_O [label="H", fontcolor="#EA4335"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H_C11 [label="H"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; F3 [label="F", fontcolor="#34A853"];

// Naphthalene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C10; C10 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C1; C1 -- C10;

// Side chain C1 -- C11; C11 -- C12; C11 -- O; O -- H_O; C12 -- F1; C12 -- F2; C12 -- F3;

// Hydrogens on naphthalene C2 -- H1; C3 -- H2; C4 -- H3; C6 -- H4; C7 -- H5; C8 -- H6; C9 -- H7;

// Hydrogen on chiral carbon C11 -- H_C11; }

Caption: Chemical structure of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol.

Predicted Physical Properties: An Evidence-Based Approach

Due to the absence of direct experimental data, the following physical properties are predicted based on the known properties of analogous compounds and fundamental chemical principles.

Melting Point

It is anticipated that 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is a crystalline solid at room temperature. This prediction is based on the properties of its non-fluorinated analog, 1-(naphthalen-1-yl)ethanol, which is a solid. The presence of a strong hydrogen-bonding network and the potential for π–π stacking interactions between the naphthalene rings would contribute to a well-ordered crystal lattice, resulting in a relatively high melting point. The introduction of the trifluoromethyl group is expected to further increase the melting point due to increased molecular weight and dipole-dipole interactions.

Boiling Point

A precise boiling point is difficult to predict without experimental data. However, it is expected to be significantly higher than that of its parent alcohol, 2,2,2-Trifluoroethanol (boiling point: 74.0 °C)[2], due to the substantial increase in molecular weight and van der Waals forces from the naphthalene ring. It is likely that this compound would require vacuum distillation to prevent decomposition at higher temperatures.

Solubility

The solubility of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is dictated by the balance between its polar hydroxyl group and its large, nonpolar naphthalene ring.

-

Polar Solvents: The compound is expected to have limited solubility in water. While the hydroxyl group can participate in hydrogen bonding with water, the large hydrophobic naphthalene moiety will hinder dissolution.

-

Nonpolar Solvents: Good solubility is predicted in nonpolar organic solvents such as toluene, hexane, and diethyl ether, due to favorable van der Waals interactions with the naphthalene ring.

-

Polar Aprotic Solvents: High solubility is expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can solvate the polar hydroxyl group without the steric hindrance of a protic solvent.

Predicted Spectroscopic Properties: A Guide for Characterization

The following are predictions for the key spectroscopic features of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol, which can be used to guide the characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the methine proton at the chiral center, and the hydroxyl proton.

-

Aromatic Region (δ 7.0-8.5 ppm): A complex multiplet pattern is expected for the seven protons on the naphthalene ring.

-

Methine Proton (δ ~5.0-5.5 ppm): The proton on the carbon bearing the hydroxyl group is expected to appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

-

Hydroxyl Proton (variable shift): The chemical shift of the hydroxyl proton will be concentration-dependent and will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons (δ 120-140 ppm): Multiple signals are expected for the ten carbons of the naphthalene ring.

-

Chiral Carbon (δ ~70-75 ppm): The carbon attached to the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom.

-

Trifluoromethyl Carbon (δ ~120-125 ppm): This carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal, a doublet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group, due to coupling with the methine proton.

Conceptual Synthesis and Characterization Workflow

A plausible synthetic route to 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol involves the reaction of a naphthalene-based organometallic reagent with a trifluoroacetaldehyde equivalent.

Caption: A conceptual workflow for the synthesis of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol.

Characterization Protocol:

-

Purification: The crude product would be purified by column chromatography on silica gel.

-

Structure Verification: The purified product would be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry.

-

Purity Analysis: The purity of the final compound would be determined by high-performance liquid chromatography (HPLC).

Chirality and Enantiomeric Resolution: A Critical Consideration

The presence of a chiral center in 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is of significant importance, particularly in the context of drug development, as enantiomers can exhibit different pharmacological activities. The synthesis described above would result in a racemic mixture (a 1:1 mixture of both enantiomers).

Methods for Enantiomeric Resolution:

-

Chiral Chromatography: The enantiomers can be separated using chiral HPLC columns.

-

Diastereomeric Salt Formation: Reaction with a chiral acid or base can form diastereomeric salts that can be separated by crystallization, followed by regeneration of the individual enantiomers.

Safety and Handling

Based on the hazard statements for this compound (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation), appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physical properties of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. While direct experimental data is limited, the analysis of its molecular structure and comparison with analogous compounds offer valuable insights for researchers. The predictions regarding its solid state, solubility, and spectroscopic characteristics provide a strong foundation for future experimental work. The discussion of its synthesis and chirality highlights key considerations for its application in research and development. It is imperative that the predicted properties outlined in this guide are validated through rigorous experimental investigation.

References

-

Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PMC. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]

-

Wikipedia. (2023). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Science Lab. (2005). 2,2,2- Trifluoroethanol MSDS. Retrieved from [Link]

-

PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 2,2,2-trifluoroethanol.

-

PubChem. (n.d.). 2-(Trifluoromethyl)naphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethylsulfanyl)ethanol. Retrieved from [Link]

-

PubMed. (1997). Chiral resolution of flobufen by high performance liquid chromatography and capillary electrophoresis. Retrieved from [Link]

Sources

1H NMR spectrum of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. Aimed at researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing the spectrum, offers a field-proven experimental protocol for data acquisition, and presents a detailed interpretation of the spectral features. The unique structure of this molecule, featuring a bulky naphthalene ring, a chiral carbinol center, and a strongly electron-withdrawing trifluoromethyl group, gives rise to a distinct and informative ¹H NMR spectrum. Understanding these features is critical for structural verification, purity assessment, and further chemical investigation.

Introduction: The Structural Landscape

2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol (C₁₂H₉F₃O) is a fluorinated aromatic alcohol whose utility spans from a chiral building block in asymmetric synthesis to a valuable intermediate in medicinal chemistry.[1] Its structure presents a fascinating case for NMR spectroscopy. The key molecular features that dictate the ¹H NMR spectrum are:

-

The Naphthalen-1-yl Group: A rigid, polycyclic aromatic system with seven distinct protons, leading to a complex and crowded aromatic region in the spectrum.

-

The Trifluoromethyl (-CF₃) Group: A powerful inductively electron-withdrawing group that significantly deshields adjacent protons.[2] Its three fluorine nuclei (¹⁹F, spin I = ½) couple with the vicinal methine proton, providing a clear diagnostic signal.

-

The Chiral Center: The carbinol carbon (C1') is a stereocenter, bonded to the naphthalene ring, a hydroxyl group, a proton, and the CF₃ group.

-

The Hydroxyl (-OH) Proton: An exchangeable proton whose chemical shift and multiplicity are highly sensitive to experimental conditions such as solvent, concentration, and temperature.

This guide will systematically dissect how these features translate into observable chemical shifts, signal multiplicities, and coupling constants.

Theoretical Principles and Spectral Prediction

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The interplay between electronic effects, through-bond coupling, and spatial proximity governs the appearance of each signal.

The Influence of the Trifluoromethyl Group

The -CF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine. This inductive effect causes significant deshielding of the adjacent methine proton (H1'), shifting its resonance substantially downfield. Furthermore, the three equivalent ¹⁹F nuclei couple to this proton, a phenomenon known as three-bond H-F coupling (³JHF). According to the n+1 rule, this coupling splits the H1' signal into a clean quartet (3+1=4), with a typical ³JHF value in the range of 5-10 Hz.[3][4]

The Naphthalene Aromatic System

The seven protons on the naphthalene ring reside in a complex electronic environment. Their chemical shifts will fall in the typical aromatic region (δ 7.0-9.0 ppm). The substitution at the C1 position breaks the ring's symmetry, rendering all seven protons chemically non-equivalent.

-

Ortho, Meta, and Para Coupling: The protons will exhibit characteristic splitting patterns due to ortho (³JHH ≈ 7–10 Hz), meta (⁴JHH ≈ 2–3 Hz), and para (⁵JHH ≈ 0.5-1.0 Hz) couplings.[5] This leads to overlapping multiplets that often require two-dimensional NMR techniques (e.g., COSY) for unambiguous assignment.

-

Peri Deshielding: The proton at the C8 position is peri to the substituent. Due to the steric compression and anisotropic effect of the substituent group, this proton is expected to be the most deshielded of all aromatic protons, appearing at the lowest field.

The Methine and Hydroxyl Protons

The methine proton (H1'), directly attached to the chiral center, is influenced by three distinct groups: the deshielding aromatic ring, the deshielding oxygen atom, and the strongly deshielding -CF₃ group. Its chemical shift is therefore predicted to be significantly downfield, typically in the δ 6.0-6.5 ppm range.

The hydroxyl proton signal is notoriously variable.[6] Its chemical shift is highly dependent on hydrogen bonding, which is affected by:

-

Solvent: Protic solvents or those capable of accepting hydrogen bonds (like DMSO-d₆) can significantly shift the -OH resonance compared to less interactive solvents like CDCl₃.[7][8]

-

Concentration and Temperature: Higher concentrations and lower temperatures favor intermolecular hydrogen bonding, typically shifting the signal downfield.

-

Purity: Traces of water or acid can catalyze proton exchange, causing the signal to broaden or even disappear into the baseline.[6] In a non-protic, anhydrous solvent, the -OH proton may exhibit coupling to the adjacent methine proton (³JHH), appearing as a doublet.

Field-Proven Protocol for Data Acquisition

This protocol is designed as a self-validating system to ensure high-quality, reproducible data.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of a deuterated solvent.

-

Choice A (Standard): Chloroform-d (CDCl₃) is a common choice for general organic compounds. It provides good resolution, but the hydroxyl proton may exchange or appear broad.

-

Choice B (For -OH Observation): Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for slowing down hydroxyl proton exchange, often resulting in a sharp signal that shows clear coupling to the methine proton.[7]

-

-

Internal Standard: Add a small amount (10-20 µL) of a solution containing tetramethylsilane (TMS) as an internal reference, which is defined as 0.00 ppm.[9]

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting until the sample is fully dissolved.

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |

| Spectral Width (SW) | 20 ppm (from -2 to 18 ppm) | Ensures all signals, including potentially broad -OH, are captured. |

| Number of Scans (NS) | 16 | Provides excellent signal-to-noise for a sample of this concentration. |

| Relaxation Delay (D1) | 5.0 s | Allows for full relaxation of all protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 3.0 s | Provides adequate resolution for resolving fine coupling constants. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for reproducibility. |

Confirmatory Experiment: The D₂O Shake

To definitively identify the hydroxyl proton signal, a "D₂O shake" is indispensable.

-

Acquire a standard ¹H NMR spectrum as described above.

-

Remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the sample.

-

Cap the tube and shake vigorously for 10-15 seconds to facilitate H/D exchange.

-

Re-acquire the ¹H NMR spectrum using the same parameters.

-

Result: The signal corresponding to the -OH proton will disappear or be significantly attenuated in the second spectrum.[10]

Data Processing and Spectral Interpretation

Analysis Workflow

The process of converting the raw experimental data (Free Induction Decay, or FID) into a final, interpreted spectrum follows a standardized workflow. This ensures that the data is processed consistently and accurately, leading to a reliable structural assignment.

Caption: Workflow for NMR data processing and analysis.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted spectral data for 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol in CDCl₃.

| Signal Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |

| H8 | 1H | ~8.1-8.2 | d | ³JH8-H7 ≈ 8.0 |

| H4, H5 | 2H | ~7.8-7.9 | m | - |

| H2, H3, H6, H7 | 4H | ~7.4-7.6 | m | - |

| H1' (Methine) | 1H | ~6.2-6.4 | q | ³JH-F ≈ 6.8 |

| -OH (Hydroxyl) | 1H | Variable (e.g., ~2.5-4.0) | br s | - |

-

Aromatic Region (δ 7.4-8.2 ppm): This region will contain a series of complex, overlapping multiplets corresponding to the seven naphthalene protons. The H8 proton is expected at the lowest field due to peri-deshielding effects. The remaining six protons will produce a pattern that is characteristic of a 1-substituted naphthalene.

-

Methine Proton (δ ~6.2-6.4 ppm): This signal is a key diagnostic feature. It appears as a well-defined quartet due to coupling with the three fluorine atoms of the -CF₃ group. Its integration value of 1H confirms its identity.

-

Hydroxyl Proton (δ variable): In CDCl₃, this signal is typically a broad singlet (br s) that integrates to 1H. Its exact position is not a reliable structural indicator without further experiments. A D₂O shake would confirm its assignment.

Conclusion

The ¹H NMR spectrum of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is a rich source of structural information. The key diagnostic signals are the downfield quartet for the methine proton, confirming the presence of the -CH(OH)CF₃ moiety, and the complex multiplet pattern in the aromatic region, characteristic of the naphthalen-1-yl group. Proper experimental technique, including the choice of solvent and the use of confirmatory experiments like a D₂O shake, is paramount for a complete and accurate interpretation. This guide provides the theoretical foundation and practical methodology for researchers to confidently acquire and analyze the ¹H NMR spectrum of this important fluorinated compound.

References

-

Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. [Link]

-

Reddit r/Chempros. (2023). The Effect of Fluorine in 1H NMR. [Link][2]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

PubChem. Compound Summary for CID 1472401, (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 7006444, (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][9]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][5]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link][10]

-

Reddit r/Chempros. (2021). Hydroxyl Groups in NMR. [Link][6]

-

G. K. Tsiaerlis, et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(10), 2643. [Link][8]

-

Central Connecticut State University. Coupling of Protons with Fluorine. [Link][4]

Sources

- 1. 17556-44-4|2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol|BLD Pharm [bldpharm.com]

- 2. reddit.com [reddit.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. reddit.com [reddit.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

Analysis of the Crystal Structure of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol: A Technical Guide

A Note to the Reader:

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for the target compound, 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. Therefore, a detailed analysis of its specific crystal packing and intermolecular interactions is not possible at this time.

This guide will instead provide a detailed examination of the crystal structure of the closely related, non-fluorinated analogue, (S)-1-(naphthalen-1-yl)ethanol , for which high-quality crystallographic data is available.[1][2] This will be followed by an expert analysis of the anticipated stereoelectronic effects of the trifluoromethyl group on the crystal packing, offering insights into the likely structural differences between the fluorinated and non-fluorinated compounds. This approach provides a scientifically grounded framework for understanding the solid-state properties of this class of chiral fluoroalcohols, which are of significant interest in pharmaceutical development.

Part 1: Crystal Structure of (S)-1-(Naphthalen-1-yl)ethanol

The crystal structure of (S)-1-(naphthalen-1-yl)ethanol provides a crucial baseline for understanding the packing motifs of naphthalenyl-ethanol derivatives. The analysis of this structure reveals a system governed by strong hydrogen bonding and significant π–π interactions.

Crystallographic Data

Single-crystal X-ray diffraction data for (S)-1-(naphthalen-1-yl)ethanol reveals an orthorhombic crystal system.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂O |

| Formula Weight | 172.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.7519 (7) |

| b (Å) | 12.9750 (12) |

| c (Å) | 18.794 (3) |

| V (ų) | 1890.3 (4) |

| Z | 8 |

| T (K) | 100 |

| ρcalc (g/cm³) | 1.210 |

| μ (mm⁻¹) | 0.59 |

Data obtained from the crystallographic study of (S)-1-(naphthalen-1-yl)ethanol.[1]

Molecular and Supramolecular Structure

The asymmetric unit of (S)-1-(naphthalen-1-yl)ethanol contains two independent molecules.[1] The primary supramolecular synthon is a strong O—H···O hydrogen bond that links the molecules into helical chains.[1][2] This is a common and dominant interaction in the crystal structures of simple alcohols.

In addition to hydrogen bonding, the crystal packing is influenced by π–π stacking interactions between the naphthalene moieties of adjacent molecules. The interplay between the directional hydrogen bonds and the dispersive π–π interactions dictates the overall packing efficiency and resulting crystal morphology.

Figure 1: Key structural and interaction motifs in (S)-1-(naphthalen-1-yl)ethanol.

Part 2: The Influence of Trifluoromethylation on Crystal Packing

The introduction of a trifluoromethyl (CF₃) group in place of the methyl group is expected to induce significant changes in the crystal structure of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol. The CF₃ group is a powerful modulator of solid-state properties due to its unique stereoelectronic characteristics.

Stereoelectronic Effects of the CF₃ Group

-

Size and Shape: The CF₃ group is significantly larger than a methyl group (van der Waals volume of ~44 ų vs. ~24 ų). This increased steric bulk will necessitate a different packing arrangement to accommodate the larger substituent.

-

Electron Withdrawing Nature: The strong inductive effect of the fluorine atoms makes the CF₃ group highly electron-withdrawing. This can alter the acidity of the hydroxyl proton, potentially leading to stronger or more directional hydrogen bonds.

-

Weak Hydrogen Bonds and Halogen Bonds: The fluorine atoms of the CF₃ group can act as weak hydrogen bond acceptors (C—H···F—C) and can also participate in halogen bonding (C—F···X, where X is a halogen or other electronegative atom). These weaker, yet numerous, interactions can play a crucial role in stabilizing the crystal lattice.

Predicted Impact on Crystal Packing

Based on these principles, we can hypothesize the following differences in the crystal structure of the trifluorinated analogue:

-

Alteration of the Primary Hydrogen Bonding Motif: The fundamental O—H···O helical chain is likely to be preserved, but its geometry may be perturbed to accommodate the bulky CF₃ groups.

-

Introduction of New Intermolecular Interactions: The presence of C—H···F and potentially F···F or F···π interactions will likely lead to a more complex network of intermolecular contacts compared to the non-fluorinated analogue.

-

Changes in Packing Efficiency: The larger volume and different shape of the CF₃ group, along with the introduction of new intermolecular interactions, will likely result in a different packing density and overall crystal symmetry. It is plausible that the space group would differ from the P2₁2₁2₁ observed for the non-fluorinated compound.

Figure 2: A generalized experimental workflow for the determination of the crystal structure.

Part 3: Experimental Protocols

While the specific crystallization conditions for 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol are not published, a general approach to obtaining single crystals suitable for X-ray diffraction can be outlined.

Synthesis of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

A common method for the synthesis of such trifluoromethyl carbinols involves the reaction of the corresponding aldehyde with a trifluoromethylating agent.

Protocol: Synthesis via Trifluoromethylation of 1-Naphthaldehyde

-

Reaction Setup: To a solution of 1-naphthaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq).

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often a trial-and-error process. A systematic screening of crystallization conditions is recommended.

Protocol: Crystallization Screening

-

Solvent Selection: Dissolve a small amount of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).

-

Slow Evaporation: Leave the solutions in loosely capped vials to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Temperature Gradient: Slowly cool a saturated solution of the compound to induce crystallization.

Conclusion

While the definitive crystal structure of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol remains to be determined, the analysis of its non-fluorinated analogue, (S)-1-(naphthalen-1-yl)ethanol, provides a solid foundation for understanding its likely solid-state behavior. The introduction of the trifluoromethyl group is anticipated to significantly alter the crystal packing through a combination of steric and electronic effects, likely leading to a more complex network of intermolecular interactions. The experimental determination of this crystal structure would be a valuable contribution to the fields of crystal engineering and pharmaceutical science, providing deeper insights into the role of fluorine in modulating the solid-state properties of chiral drug-like molecules.

References

-

Grishina, M., et al. (2020). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1749–1754. Available at: [Link]

-

PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. Available at: [Link]

-

PubChem. 2,2,2-Trifluoroethanol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Available at: [Link]

-

The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Emerging Applications of Chiral Switching in Drug Discovery. Available at: [Link]

-

Chirality Perspective in Drug Design and Development. Computational Chemistry Blog. Available at: [Link]

Sources

A Strategic Guide to Elucidating the Mechanism of Action of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

Abstract: The pursuit of novel therapeutic agents is a cornerstone of modern medicine. 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is a unique chemical entity with potential pharmacological activity, yet its mechanism of action remains to be elucidated. This technical guide presents a comprehensive, multi-pronged strategy for the systematic investigation of this compound's biological effects. Designed for researchers, scientists, and drug development professionals, this document outlines a logical progression of study, from initial computational predictions to detailed cellular and molecular analyses. By integrating established and cutting-edge methodologies, this guide provides a robust framework for uncovering the molecular targets and signaling pathways modulated by 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol, thereby paving the way for its potential development as a therapeutic agent.

Introduction: The Uncharted Therapeutic Potential of a Novel Molecule

The field of drug discovery is in a constant state of evolution, with a continuous search for novel chemical scaffolds that can address unmet medical needs. 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol presents an intriguing structural combination: a naphthalene core, known for its presence in a wide array of bioactive compounds, and a trifluoroethanol moiety, which can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. While the individual components suggest potential for biological activity, the integrated mechanism of action of the full molecule is currently unknown.

This guide, therefore, serves as a strategic roadmap for a comprehensive investigation into the pharmacological profile of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. It is structured to provide a self-validating system of inquiry, where each stage of research builds upon the last, from broad, predictive analyses to focused, mechanistic studies. The overarching goal is to identify the compound's molecular target(s), understand its impact on cellular signaling, and ultimately, to define its therapeutic potential.

Phase I: In Silico Target Prediction and Hypothesis Generation

The initial phase of our investigation will leverage the power of computational biology to generate educated hypotheses about the potential biological targets of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol.[1][2] In silico methods offer a time- and resource-efficient approach to narrow down the vast landscape of the human proteome to a manageable set of putative targets.[1][2][3]

Computational Methodologies

A variety of computational tools will be employed to predict ligand-target interactions.[3] These can be broadly categorized as follows:

-

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. The structure of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol will be compared against large databases of compounds with known biological activities, such as ChEMBL.[3]

-

Structure-Based Approaches (Molecular Docking): If crystal structures of potential target proteins are available, molecular docking simulations can be performed to predict the binding affinity and mode of interaction between the compound and the protein's active site.

-

Chemogenomic Approaches: These methods utilize large-scale chemical and biological data to identify relationships between chemical structures and their protein targets.[3]

Expected Outcomes and Next Steps

The output of this in silico phase will be a prioritized list of potential protein targets. This list will form the basis for the subsequent experimental validation stages. It is crucial to acknowledge that these are predictions and require empirical confirmation.

Figure 1: Workflow for in silico target prediction.

Phase II: In Vitro Screening and Target Validation

With a list of putative targets in hand, the next logical step is to validate these predictions through direct, in vitro experimentation. This phase will involve a combination of high-throughput screening and more focused biochemical and biophysical assays.

High-Throughput Screening (HTS)

High-throughput screening (HTS) allows for the rapid testing of our compound against a large number of targets in an automated fashion.[4][5][6] This is particularly useful if the in silico predictions are broad or if a target-agnostic approach is desired.[4][5][6]

| Assay Type | Principle | Throughput | Information Gained |

| Biochemical Assays | Measures direct interaction with purified proteins (e.g., enzyme inhibition, receptor binding). | High | Target engagement, potency (IC50/EC50). |

| Cell-Based Assays | Measures a cellular response (e.g., reporter gene activation, cell viability).[7][8][9][10][11] | High | Cellular activity, preliminary toxicity. |

Table 1: Comparison of High-Throughput Screening Assay Types.

Target Deconvolution Strategies

In parallel with screening against predicted targets, a phenotypic screening approach can be employed.[12][13][14] This involves identifying a desirable cellular phenotype induced by the compound and then working backward to identify the molecular target responsible.[12][13][14] Several powerful "target deconvolution" techniques can be utilized for this purpose.[15][16][17][18][19]

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.[19][20]

-

Chemoproteomics: This involves the use of chemical probes or the compound itself to identify protein interactions on a proteome-wide scale.[21][22][23] Techniques like Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP) can identify targets by detecting changes in protein stability upon compound binding.[17][20]

-

Kinobeads: If the compound is suspected to be a kinase inhibitor, kinobeads technology can be used for affinity enrichment of a large portion of the human kinome to profile its selectivity.[24][25][26][27][28]

Biophysical Validation

Once a primary target has been identified and confirmed, biophysical methods will be employed to characterize the binding interaction in detail.

-

Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics (on- and off-rates) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing a complete picture of the binding energetics.

-

X-ray Crystallography or Cryo-EM: Can provide a high-resolution structure of the compound bound to its target, revealing the precise molecular interactions.

Figure 2: Workflow for in vitro target validation.

Phase III: Elucidation of Cellular Mechanism and Signaling Pathways

Identifying the molecular target is a critical step, but it is equally important to understand how the interaction of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol with its target translates into a cellular response. This phase will focus on dissecting the downstream signaling pathways affected by the compound.

Cell-Based Phenotypic Assays

A panel of cell-based assays will be employed to characterize the phenotypic effects of the compound in a physiologically relevant context.[7][8][9][10][11] The choice of assays will be guided by the identity of the validated target and the initial phenotypic screening results.

| Assay Category | Examples | Purpose |

| Cell Viability & Proliferation | MTT, CellTiter-Glo, Ki67 staining | To assess cytotoxic or cytostatic effects. |

| Apoptosis & Cell Death | Annexin V/PI staining, Caspase activity assays | To determine if the compound induces programmed cell death. |

| Cell Cycle Analysis | Propidium iodide staining and flow cytometry | To identify effects on cell cycle progression. |

| Cell Migration & Invasion | Transwell assays, wound healing assays | To assess effects on cell motility. |

Table 2: Examples of Cell-Based Phenotypic Assays.

Signaling Pathway Analysis

Once a cellular phenotype is established, the next step is to identify the signaling pathways that are being modulated.

-

Phospho-proteomics: Mass spectrometry-based analysis of changes in protein phosphorylation can provide a global view of the signaling pathways that are activated or inhibited by the compound.

-

Western Blotting: This technique will be used to validate the findings from phospho-proteomics and to probe the activation state of specific signaling proteins (e.g., phosphorylation of kinases, cleavage of caspases).

-

Reporter Gene Assays: If the compound is found to affect a particular transcription factor, a reporter gene assay can be used to quantify its activity.

-

Gene Expression Profiling: Microarray or RNA-sequencing analysis can reveal changes in the transcriptome induced by the compound, providing insights into the downstream cellular programs that are affected.[29][30]

Figure 3: Workflow for elucidating the cellular mechanism of action.

Conclusion: A Pathway to Understanding and Innovation

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. By integrating computational, biochemical, and cell-based methodologies, researchers can move from a position of limited knowledge to a deep understanding of the compound's pharmacological profile. The successful execution of this research plan will not only elucidate the scientific underpinnings of this novel molecule's activity but also provide the critical data necessary to guide its future development as a potential therapeutic agent. This structured approach, rooted in scientific rigor and validated methodologies, represents a sound investment in the potential of this promising compound.

References

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

-

Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

-

Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

-

Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. [Link]

-

Klaeger, S., Gohlke, B., Perrin, J., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. [Link]

-

Toettcher, J. E., Weiner, O. D., & Lim, W. A. (2011). Experimental and engineering approaches to intracellular communication. Current Opinion in Biotechnology, 22(4), 510-517. [Link]

-

Duncan, J. S., Whittle, M. C., Nakamura, K., & Gray, N. S. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Current Protocols in Chemical Biology, 4(4), 273-286. [Link]

-

Lee, M. L., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link]

-

Accelevir. (n.d.). Functional Cell-Based Assays | Mechanism of Action, Proliferation. [Link]

-

Das, S., & Das, A. (2019). Experimental Design in Signal Transduction. In A Comprehensive Guide to Toxicology in Nonclinical Drug Development (pp. 115-131). [Link]

-

Zebrafish Lab. (n.d.). How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1888, 273-309. [Link]

-

Murray, P. M., Bellany, F., Benhamou, L., Bučar, D. K., Tabor, A. B., & Sheppard, T. D. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(8), 2373-2384. [Link]

-

Sartorius. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

-

Brown, A. M., & Su, M. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of visualized experiments : JoVE, (84), 51263. [Link]

-

Wujec, M., Ulenberg, S., Cielecka-Piontek, J., & Paczkowska, M. (2021). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 26(11), 3291. [Link]

-

Chemspace. (2024). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

-

BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

-

Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

-

Farkas, I. J., Szántó-Várnagy, Á., & Korcsmáros, T. (2012). Linking proteins to signaling pathways for experiment design and evaluation. PloS one, 7(4), e36202. [Link]

-

Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. [Link]

-

Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

-

Parikh, J. R., Klinger, B., Xia, Y., et al. (2010). SPEED2: inferring upstream pathway activity from differential gene expression. Nucleic acids research, 38(suppl_2), W141-W147. [Link]

-

Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

Ryan, K. S., & Tzero, V. (2018). Using design of experiments to guide genetic optimization of engineered metabolic pathways. Journal of industrial microbiology & biotechnology, 45(7), 545-555. [Link]

-

Creative Biolabs. (n.d.). Target Deconvolution. [Link]

-

Antibodies.com. (n.d.). Cell-Based Assays Guide. [Link]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

-

Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. [Link]

-

An, Y., & Li, Z. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

-

Li, Y., & Zhao, J. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107172. [Link]

-

Wang, L., Ma, C., Wipf, P., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS journal, 15(2), 395-406. [Link]

-

Lu, K. Y., & Chen, Y. J. (2020). Chemoproteomics: Towards Global Drug Target Profiling. Chembiochem : a European journal of chemical biology, 21(11), 1546-1557. [Link]

-

Cell Signaling Technology. (2019). Experimental Design: Analyze intracellular signaling with Flow Cytometry | CST Tech Tips. [Link]

-

Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

-

Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). The target landscape of clinical kinase drugs. Nature biotechnology, 30(4), 356-360. [Link]

-

Rollinger, J. M., Grienke, U., & Schuster, D. (2016). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 21(8), 1067. [Link]

-

Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

Sources

- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. bioagilytix.com [bioagilytix.com]

- 8. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]

- 9. marinbio.com [marinbio.com]

- 10. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 14. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 15. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drughunter.com [drughunter.com]

- 18. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 19. technologynetworks.com [technologynetworks.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. longdom.org [longdom.org]

- 24. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 28. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

Chirality of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

An In-depth Technical Guide to the

Prepared by: Senior Application Scientist, Advanced Spectrometry & Chromatography Division

Abstract

This technical guide provides a comprehensive examination of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol, a chiral fluorinated alcohol widely recognized for its pivotal role in stereochemistry. Often referred to as Pirkle's Alcohol, this molecule serves as a powerful tool for the determination of enantiomeric purity and the separation of chiral compounds.[1] This document, intended for researchers, scientists, and professionals in drug development, delves into the synthesis and resolution of its enantiomers, its mechanistic function as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy, and its application in the development of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). We will present field-proven protocols, explain the causality behind experimental choices, and provide a foundational understanding of the principles governing its chiral recognition capabilities.

Introduction: The Molecular Architecture of Chiral Recognition

At the heart of asymmetric synthesis and drug development lies the challenge of distinguishing between enantiomers—molecules that are mirror images of each other but can have vastly different pharmacological effects. 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is a cornerstone molecule in addressing this challenge. Its structure is deceptively simple, yet exquisitely functional, comprising three key motifs:

-

A Bulky Aromatic System: The naphthalen-1-yl group provides a large, planar, and π-electron-rich surface, acting as a site for π-π stacking interactions with other aromatic systems.

-

An Acidic Hydroxyl Group: The electron-withdrawing nature of the adjacent trifluoromethyl group significantly increases the acidity of the alcohol proton, making it a potent hydrogen bond donor.

-

A Stereogenic Center: The carbon atom bonded to the naphthalene ring, the hydroxyl group, the trifluoromethyl group, and a hydrogen atom is a chiral center, giving rise to (R)- and (S)-enantiomers.

This unique combination of features enables the molecule to engage in multiple, simultaneous, non-covalent interactions with other chiral molecules, forming transient diastereomeric complexes. The stability of these complexes is stereochemically dependent, a principle that is exploited for enantiomeric discrimination in both NMR and chromatography.

Synthesis and Enantiomeric Resolution

The utility of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is contingent on its availability in an enantiomerically pure form. The process begins with the synthesis of the racemic mixture, followed by a high-fidelity resolution step.

Synthesis of Racemic 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

A robust and common method for synthesizing the racemic alcohol is the asymmetric reduction of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-one. Catalytic systems, such as those employing iridium, have proven highly effective for the hydrogenation of trifluoromethyl ketones, yielding chiral 2,2,2-trifluoroethanols in high yields.[2]

Chiral Resolution by Preparative Chromatography

While classical resolution via diastereomeric crystallization is possible, preparative chiral chromatography—either HPLC or Supercritical Fluid Chromatography (SFC)—is the industry standard for obtaining high enantiomeric purity.[3] This method offers high throughput and recovery, yielding both enantiomers in a single process. Polysaccharide-based chiral stationary phases are often effective for this separation. The choice of SFC can be advantageous due to the use of CO₂ as the primary mobile phase component, which simplifies solvent removal post-collection.[3]

Workflow: From Synthesis to Enantiopure Alcohol

Caption: Synthesis and Chiral Resolution Workflow.

Core Application: Enantiomeric Excess Determination by NMR Spectroscopy

The primary application of enantiopure 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is as a chiral solvating agent (CSA) for the determination of enantiomeric excess (e.e.) by NMR spectroscopy.[1][4]

The Pirkle Three-Point Interaction Model

The mechanism of chiral recognition is best understood through the lens of the "three-point interaction model".[5] For effective discrimination, a CSA must interact with the analyte enantiomers at a minimum of three points, with at least one of these interactions being stereochemically dependent. In the case of Pirkle's alcohol interacting with a chiral analyte (e.g., a chiral amine), these interactions are:

-

Hydrogen Bond: The acidic OH of the CSA donates a hydrogen bond to a Lewis basic site on the analyte (e.g., the nitrogen of an amine).

-

π-π Stacking: The naphthalene ring of the CSA stacks with an aromatic ring on the analyte.

-

Steric Repulsion: A bulky group on the analyte experiences steric hindrance with a part of the CSA, an interaction that differs in the two diastereomeric complexes.

Mechanism of Anisochrony

In an NMR experiment, enantiomers in a chiral solvent are chemically equivalent and produce identical, overlapping signals (isochronous).[6] When an enantiopure CSA like (R)-Pirkle's alcohol is added to a solution of a racemic analyte ((R)- and (S)-analyte), two transient diastereomeric solvates are formed: [(R)-CSA...(R)-analyte] and [(R)-CSA...(S)-analyte].[1][7]

These diastereomeric complexes have different energies and geometries. Consequently, the nuclei of the analyte enantiomers exist in magnetically non-equivalent (anisochronous) environments.[8] This breaks the spectral degeneracy, causing the signals for the two analyte enantiomers to appear at different chemical shifts (i.e., they are resolved into two separate peaks or sets of peaks). The enantiomeric excess can then be calculated directly from the integration of these resolved signals.[9]

Diagram: Formation of Diastereomeric Solvates

Caption: CSA-Analyte Interaction Leading to Signal Splitting.

Experimental Protocol: ¹H NMR Determination of Enantiomeric Excess

This protocol describes a self-validating system for determining the e.e. of a chiral analyte, such as 1-phenylethanol.

Objective: To resolve the signals of (R)- and (S)-1-phenylethanol and quantify the enantiomeric excess.

Materials:

-

Analyte sample (unknown e.e. of 1-phenylethanol)

-

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol (enantiopure CSA)

-

Deuterated chloroform (CDCl₃) or Benzene-d₆

-

High-resolution NMR spectrometer (≥400 MHz)

-

NMR tubes

Step-by-Step Methodology:

-

Analyte Sample Preparation: Accurately weigh ~5-10 mg of the chiral analyte into a clean, dry vial. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Causality: CDCl₃ is a common choice, but for systems where π-stacking is crucial, the aromatic Benzene-d₆ can enhance the chemical shift difference (Δδ) between the diastereomeric complexes.

-

-

Acquire Reference Spectrum: Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum of the analyte alone. This serves as a baseline and confirms the chemical identity.

-

Introduce the Chiral Solvating Agent: Add the enantiopure CSA to the NMR tube. A molar ratio of 1.5 to 2.0 equivalents of CSA to analyte is typically a good starting point.

-

Causality: An excess of the CSA is used to push the equilibrium towards the formation of the diastereomeric solvates, maximizing the observed signal splitting. The optimal ratio is determined empirically, as too much CSA can cause line broadening and obscure the results.[7]

-

-

Acquire Chiral Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum. Allow sufficient time for the sample to reach thermal equilibrium in the spectrometer.

-

Data Analysis:

-

Identify a well-resolved, non-overlapping proton signal of the analyte (e.g., the methine proton of 1-phenylethanol).

-

Observe the splitting of this signal into two distinct peaks, corresponding to the two enantiomers.

-

Carefully integrate the two peaks. Let the integration values be I₁ and I₂.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ |I₁ - I₂| / (I₁ + I₂) ] * 100

-

-

Validation (Self-Validating System): To confirm the assignment, spike the sample with a small amount of a pure enantiomer of the analyte (if available) and observe which of the two signals increases in intensity.

Application in Chiral HPLC

Derivatives of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol are covalently bonded to silica supports to create highly effective Pirkle-type chiral stationary phases (CSPs).[5][10]

Principle of Chromatographic Separation

The separation mechanism in a Pirkle-type CSP is analogous to that of a CSA in solution. The immobilized chiral selector forms transient diastereomeric complexes with the analyte enantiomers as they pass through the column.[11] The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, resulting in a later elution time. The difference in the strength of these interactions dictates the separation factor (α).[11]

These CSPs are known as "brush-type" phases and are particularly effective for separating molecules containing π-acidic or π-basic aromatic rings, as well as sites for hydrogen bonding or dipole-dipole interactions.[5]

Data Presentation: Typical Chiral HPLC Parameters

The following table summarizes typical starting conditions for method development on a Pirkle-type CSP for the separation of aromatic alcohols.

| Parameter | Typical Value / Condition | Rationale |

| CSP Type | Pirkle-type (e.g., Whelk-O 1) | Broad applicability for aromatic compounds. |

| Mode | Normal Phase | Enhances hydrogen bonding and π-π interactions critical for chiral recognition on these phases. |

| Mobile Phase | Hexane / Isopropanol (IPA) or Hexane / Ethanol | Hexane is the weak solvent; the alcohol modifier competes with the analyte for polar interaction sites on the CSP. The ratio is adjusted to control retention.[12] |

| Initial Ratio | 90:10 (Hexane:Alcohol) | A common starting point for screening. The alcohol percentage is increased to decrease retention or decreased to improve resolution. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |

| Detection | UV at 254 nm | Naphthalene and other aromatic analytes have strong absorbance at this wavelength. |

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a baseline-resolved separation of a racemic analyte on a Pirkle-type CSP.

Workflow: Chiral HPLC Method Development

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Methodology:

-

Column Installation and Equilibration: Install a Pirkle-type column (e.g., (R,R)-Whelk-O 1, 250 x 4.6 mm, 5 µm). Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane/IPA) at 1.0 mL/min until a stable baseline is achieved (~20 column volumes).

-

Initial Injection: Inject a 5-10 µL sample of the analyte (~1 mg/mL).

-

Evaluate Initial Chromatogram:

-

If no separation is observed, switch the alcohol modifier (e.g., from IPA to ethanol) and repeat.

-

If the peaks are retained too long, increase the percentage of the alcohol modifier (e.g., to 85:15).

-

If the peaks elute too quickly with poor resolution, decrease the percentage of the alcohol modifier (e.g., to 95:5).

-

-

Method Optimization: Once partial separation is achieved, make small, systematic adjustments to the mobile phase composition to maximize the resolution (Rs). A separation factor (α) greater than 1.1 is considered resolvable.[11]

-

Finalization: Once baseline resolution is achieved (Rs ≥ 1.5), the method can be validated for its intended purpose. The ability to invert the elution order by switching to the opposite enantiomer of the CSP (e.g., (S,S)-Whelk-O 1) is a key feature of Pirkle-type phases and serves as a powerful validation tool.[5]

Conclusion

2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is a testament to elegant molecular design. Its carefully balanced structural features provide a robust and versatile platform for chiral recognition. As a chiral solvating agent, it offers a rapid and direct method for assessing enantiomeric purity, a critical parameter in pharmaceutical quality control and asymmetric synthesis. As a precursor to chiral stationary phases, it enables the analytical and preparative separation of enantiomers, facilitating the isolation of single-enantiomer drugs and intermediates. The principles and protocols outlined in this guide provide a framework for leveraging the power of this molecule to solve complex challenges in stereochemistry.

References

-

Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PMC. PubMed Central. Available at: [Link]

-

Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. ResearchGate. Available at: [Link]

-

Chiral resolution of flobufen by high performance liquid chromatography and capillary electrophoresis. PubMed. Available at: [Link]

-

Pirkle's alcohol - Wikipedia. Wikipedia. Available at: [Link]

-

The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers. ResearchGate. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. ACS Publications. Available at: [Link]

- Process for the synthesis of 2,2,2-trifluoroethanol. Google Patents.

-

Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Royal Society of Chemistry. Available at: [Link]

-

Chapter 5: A Brief Overview of the Chiral Agents. Royal Society of Chemistry. Available at: [Link]

- Process for the preparation of 2,2,2-trifluoroethanol. Google Patents.

-

Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available at: [Link]

-

Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies. ResearchGate. Available at: [Link]

-

CHIRAL Handbook. BGB Analytik. Available at: [Link]

-

Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Available at: [Link]

-

Simultaneous chiral and achiral separation of ten flavanones by supercritical fluid chromatography. University of Virginia Library. Available at: [Link]

-

Application of Biobased Solvents in Asymmetric Catalysis. MDPI. Available at: [Link]

-

Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health. Available at: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Available at: [Link]

-

Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. Available at: [Link]

-

The significant role of enantiomeric excess of the monomer in binaphthalene-based polymer membranes. Lirias. Available at: [Link]

Sources

- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]

- 2. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bgb-analytik.com [bgb-analytik.com]

- 12. uvadoc.uva.es [uvadoc.uva.es]

Naphthalenylethanol Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The naphthalene scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, naphthalenylethanol derivatives have emerged as a promising class of compounds with significant potential for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanistic understanding of naphthalenylethanol derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic intervention. This guide offers detailed experimental protocols, quantitative biological data, and insights into the key signaling pathways modulated by these compounds, thereby serving as a comprehensive resource to accelerate research and development in this area.

Introduction: The Naphthalene Moiety as a Cornerstone in Medicinal Chemistry

The bicyclic aromatic hydrocarbon naphthalene has long captured the attention of medicinal chemists. Its rigid, planar structure and lipophilic nature provide an ideal framework for designing molecules that can effectively interact with biological targets. The versatility of the naphthalene ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activities. This has led to the development of a diverse array of naphthalene-containing drugs and clinical candidates with applications spanning anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.

Naphthalenylethanol derivatives, which feature a hydroxyethyl group attached to the naphthalene core, represent a significant subclass of these compounds. The ethanol moiety can participate in hydrogen bonding and other non-covalent interactions within biological targets, often enhancing binding affinity and specificity. Furthermore, the hydroxyl group provides a convenient handle for further chemical modification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide will delve into the core aspects of naphthalenylethanol derivatives, from their synthesis to their biological effects and underlying mechanisms of action.

Synthetic Strategies for Naphthalenylethanol Derivatives

The synthesis of naphthalenylethanol derivatives can be approached through various synthetic routes. A common and efficient method involves the reduction of the corresponding naphthaleneacetic acid. This section provides a detailed, field-proven protocol for the synthesis of a foundational member of this class, 2-(naphthalen-1-yl)ethanol.

Experimental Protocol: Synthesis of 2-(Naphthalen-1-yl)ethanol via Reduction of 1-Naphthaleneacetic Acid

This protocol details the reduction of commercially available 1-naphthaleneacetic acid to 2-(naphthalen-1-yl)ethanol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for carboxylic acids.[1][2][3]

Materials:

-

1-Naphthaleneacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add lithium aluminum hydride (2.9 g).[2] The entire apparatus should be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH₄ with atmospheric moisture.

-

Solvent Addition: Add anhydrous THF (~20 mL) to the flask to create a suspension of LiAlH₄.[2]

-

Preparation of Substrate Solution: In a separate flask, dissolve 1-naphthaleneacetic acid (5 g) in anhydrous THF (50 mL).

-

Addition of Substrate: Transfer the solution of 1-naphthaleneacetic acid to the dropping funnel. Add the solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.[2] The reaction is exothermic, and careful control of the addition rate is crucial.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup (Fieser Method): Upon completion of the reaction, cool the flask in an ice bath.[4] Cautiously and slowly add the following reagents sequentially while stirring:

-

x mL of water (where x is the mass of LiAlH₄ in grams used)

-

x mL of 15% aqueous NaOH

-

3x mL of water

-

-

Isolation of Product: Allow the mixture to warm to room temperature and stir for 15 minutes. A white precipitate of aluminum salts will form. Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure complete drying.[4]

-

Purification: Filter the mixture to remove the inorganic salts. Wash the filter cake with diethyl ether. Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Characterization: The resulting 2-(naphthalen-1-yl)ethanol can be further purified by column chromatography on silica gel if necessary. The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used to prevent a hazardous reaction and to ensure the reducing agent is not quenched before it can react with the carboxylic acid.

-

Slow Addition: The reduction of a carboxylic acid with LiAlH₄ is highly exothermic. Slow, dropwise addition of the substrate to the reducing agent allows for better temperature control, preventing the reaction from becoming too vigorous.

-

Fieser Workup: This specific workup procedure is designed to safely quench the excess LiAlH₄ and to precipitate the aluminum and lithium salts in a granular form that is easy to filter, simplifying the isolation of the desired alcohol.[1][4]

Pharmacological Activities of Naphthalenylethanol Derivatives

Naphthalenylethanol derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs. This section will focus on two key areas: anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of naphthalenylethanol and related naphthalene derivatives against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.